Cas no 1203301-22-7 (3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylurea)

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylurea 化学的及び物理的性質
名前と識別子
-
- 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylurea
- 1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-[(3,4-dimethoxyphenyl)methyl]urea
-
- インチ: 1S/C26H27N3O4/c1-32-23-13-10-18(15-24(23)33-2)17-27-26(31)28-21-11-12-22-20(16-21)9-6-14-29(22)25(30)19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16H,6,9,14,17H2,1-2H3,(H2,27,28,31)
- InChIKey: AYTGGBYGZATOAV-UHFFFAOYSA-N
- ほほえんだ: N(C1C=CC2=C(C=1)CCCN2C(=O)C1=CC=CC=C1)C(NCC1=CC=C(OC)C(OC)=C1)=O
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5534-0152-50mg |
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-[(3,4-dimethoxyphenyl)methyl]urea |
1203301-22-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5534-0152-20μmol |
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-[(3,4-dimethoxyphenyl)methyl]urea |
1203301-22-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5534-0152-1mg |
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-[(3,4-dimethoxyphenyl)methyl]urea |
1203301-22-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5534-0152-75mg |
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-[(3,4-dimethoxyphenyl)methyl]urea |
1203301-22-7 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5534-0152-10μmol |
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-[(3,4-dimethoxyphenyl)methyl]urea |
1203301-22-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5534-0152-3mg |
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-[(3,4-dimethoxyphenyl)methyl]urea |
1203301-22-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5534-0152-40mg |
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-[(3,4-dimethoxyphenyl)methyl]urea |
1203301-22-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5534-0152-15mg |
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-[(3,4-dimethoxyphenyl)methyl]urea |
1203301-22-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5534-0152-5mg |
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-[(3,4-dimethoxyphenyl)methyl]urea |
1203301-22-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5534-0152-10mg |
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-[(3,4-dimethoxyphenyl)methyl]urea |
1203301-22-7 | 10mg |
$79.0 | 2023-09-09 |
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylurea 関連文献
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylureaに関する追加情報
Research Briefing on 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylurea (CAS: 1203301-22-7)
In recent years, the compound 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylurea (CAS: 1203301-22-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, with its unique structural features, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylurea involves a multi-step process that has been optimized in recent studies. Researchers have reported improved yields and purity through the use of novel catalysts and reaction conditions. The compound's structure, characterized by a benzoyl-tetrahydroquinoline core and a dimethoxyphenylmethylurea moiety, suggests potential interactions with various biological targets, including kinases and G-protein-coupled receptors (GPCRs).
Recent in vitro studies have demonstrated that this compound exhibits potent inhibitory activity against specific protein kinases implicated in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in suppressing the proliferation of certain cancer cell lines by targeting the PI3K/AKT/mTOR pathway. These findings underscore the compound's potential as a lead candidate for oncology therapeutics.
In addition to its anticancer properties, preliminary research has explored the compound's neuroprotective effects. A 2022 study in ACS Chemical Neuroscience reported that 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylurea could mitigate oxidative stress and apoptosis in neuronal cells, suggesting possible applications in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. However, further in vivo studies are required to validate these findings.
Despite its promising pharmacological profile, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Recent advancements in prodrug design and nanoparticle-based delivery systems may offer solutions to these challenges, as indicated by a 2023 review in Advanced Drug Delivery Reviews.
In conclusion, 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylurea represents a versatile scaffold with significant therapeutic potential. Ongoing research aims to elucidate its full mechanistic profile and optimize its pharmacokinetic properties for clinical translation. The compound's dual activity in oncology and neuroprotection makes it a compelling subject for future studies in chemical biology and drug development.
1203301-22-7 (3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylurea) 関連製品
- 1033201-68-1(t-Butyl 3-Bromo-4-fluorobenzamide)
- 14734-24-8(Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate)
- 2648956-40-3(2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)
- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)
- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)
- 1118765-14-2(O-Desmethyl Apixaban Sulfate)
- 1443350-60-4(2-methyl-1-(3-propan-2-yloxyphenyl)propan-2-ol)
- 2228968-20-3({1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine)
- 1312755-61-5(Tert-butyl N-(6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate)




